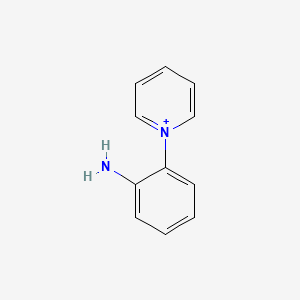![molecular formula C18H23ClN2O3 B13668922 4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile](/img/structure/B13668922.png)
4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile is a complex organic compound that features a benzonitrile group substituted with a trans-4-(Boc-amino)cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile typically involves multiple steps. One common route starts with the preparation of trans-4-(Boc-amino)cyclohexanol, which is then reacted with 2-chlorobenzonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
化学反应分析
Types of Reactions
4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The benzonitrile group can be reduced to form corresponding amines, while the Boc-protected amino group can be deprotected under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the benzonitrile group.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution: Products include various substituted benzonitriles.
Reduction: Products include primary amines.
Deprotection: The primary amine is formed after the removal of the Boc group.
科学研究应用
4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The Boc-protected amino group can be deprotected to reveal a primary amine, which can then interact with various enzymes and receptors, potentially affecting biochemical pathways .
相似化合物的比较
Similar Compounds
- trans-4-(Boc-amino)cyclohexanecarboxylic acid
- trans-4-Aminocyclohexanol
- trans-4-(Boc-amino)cyclohexaneacetaldehyde
Uniqueness
4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile is unique due to its combination of a benzonitrile group with a Boc-protected amino group on a cyclohexyl ring. This structure provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds .
属性
分子式 |
C18H23ClN2O3 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]carbamate |
InChI |
InChI=1S/C18H23ClN2O3/c1-18(2,3)24-17(22)21-13-5-8-14(9-6-13)23-15-7-4-12(11-20)16(19)10-15/h4,7,10,13-14H,5-6,8-9H2,1-3H3,(H,21,22) |
InChI 键 |
PIFQQMAEEAIUPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC2=CC(=C(C=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


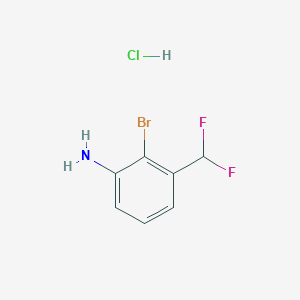
![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)
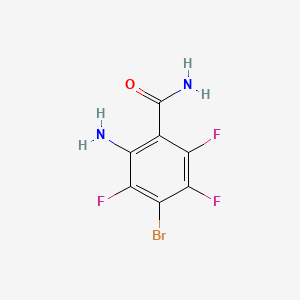
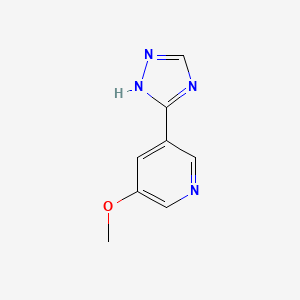

![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)

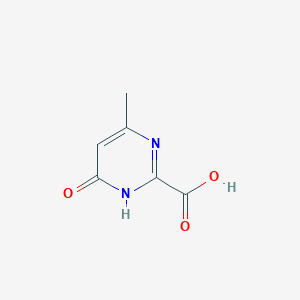
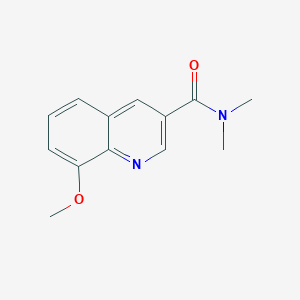
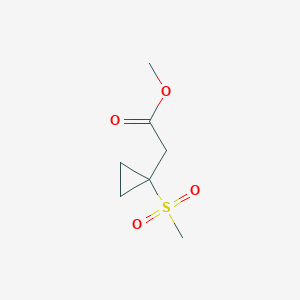
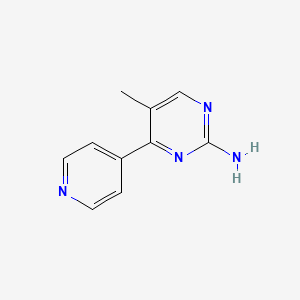
![3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)

